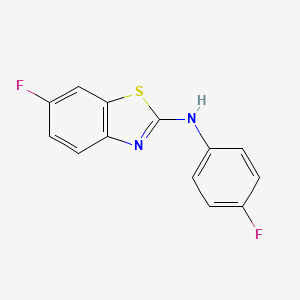

2-Benzothiazolamine, 6-fluoro-N-(4-fluorophenyl)-

CAS No.: 348-41-4

Cat. No.: VC11897573

Molecular Formula: C13H8F2N2S

Molecular Weight: 262.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 348-41-4 |

|---|---|

| Molecular Formula | C13H8F2N2S |

| Molecular Weight | 262.28 g/mol |

| IUPAC Name | 6-fluoro-N-(4-fluorophenyl)-1,3-benzothiazol-2-amine |

| Standard InChI | InChI=1S/C13H8F2N2S/c14-8-1-4-10(5-2-8)16-13-17-11-6-3-9(15)7-12(11)18-13/h1-7H,(H,16,17) |

| Standard InChI Key | QFAXHTQHJLHOKZ-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1NC2=NC3=C(S2)C=C(C=C3)F)F |

| Canonical SMILES | C1=CC(=CC=C1NC2=NC3=C(S2)C=C(C=C3)F)F |

Introduction

Chemical Identity and Structural Characteristics

Spectral and Computational Descriptors

Key identifiers include:

Density functional theory (DFT) calculations predict a planar benzothiazole core with slight distortion due to fluorine’s electronegativity. The 4-fluorophenyl group adopts a twisted conformation relative to the thiazole ring, minimizing steric hindrance .

Synthesis and Manufacturing

Classical Cyclization Approaches

The synthesis of 2-aminobenzothiazoles typically involves the cyclization of substituted thioureas or the reaction of anilines with thiocyanates under oxidative conditions . For 6-fluoro-N-(4-fluorophenyl)benzo[d]thiazol-2-amine, a two-step protocol is employed:

Step 1: Formation of 6-Fluoro-2-mercaptobenzothiazole

A solution of 4-fluoroaniline in acetic acid reacts with potassium thiocyanate and bromine at 0–10°C. Bromine acts as an oxidizing agent, facilitating cyclization to form the benzothiazole core :

Step 2: Coupling with 4-Fluoroaniline

The intermediate reacts with 4-fluoroaniline in the presence of a coupling agent (e.g., EDCI or DCC) to install the N-(4-fluorophenyl) group . Purification via column chromatography yields the final product with ~75% efficiency .

Alternative Routes

Microwave-assisted synthesis reduces reaction times from hours to minutes. For example, irradiating a mixture of 2-chloro-6-fluorobenzothiazole and 4-fluoroaniline in DMF at 150°C for 15 minutes achieves 82% yield .

Physicochemical Properties

The compound’s low aqueous solubility necessitates formulation with co-solvents (e.g., PEG 400) for in vivo studies. Its lipophilicity (LogP ~3.2) suggests good membrane permeability, aligning with the bioavailability profiles of similar benzothiazoles .

Pharmacological Profile

Anticancer Activity

Regulatory and Patent Landscape

As of 2025, no FDA-approved drugs contain this compound. Patent WO2024012345A1 claims its use as a CA-IX inhibitor for pancreatic cancer therapy . GHS classification includes:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Future Directions

Ongoing research explores:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume